({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid
Description
Properties
CAS No. |
651719-97-0 |
|---|---|
Molecular Formula |
C20H16N2O6 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[4-[4-(carboxymethoxy)-6-phenylpyrimidin-2-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H16N2O6/c23-18(24)11-27-15-8-6-14(7-9-15)20-21-16(13-4-2-1-3-5-13)10-17(22-20)28-12-19(25)26/h1-10H,11-12H2,(H,23,24)(H,25,26) |
InChI Key |
AOZFXXVFYUDNDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)OCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring is constructed via cyclocondensation of 1,3-dicarbonyl compounds with amidines or urea derivatives. For example:
- 1,3-Diketone Intermediate : Ethyl 3-oxo-3-phenylpropanoate reacts with guanidine carbonate in ethanol at 80°C for 6 hours to form 6-phenylpyrimidin-4(3H)-one.
- Substituent Positioning : The 2- and 6-positions are functionalized early using pre-substituted diketones. For instance, 4-(carboxymethoxy)phenyl groups are introduced via bromoacetic acid coupling to 4-hydroxyphenylacetic acid prior to cyclization.
Table 1: Reaction Conditions for Pyrimidine Ring Formation
| Precursor | Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Ethyl 3-oxo-3-phenylpropanoate | Guanidine carbonate | 80°C | 6h | 78% | |
| 4-(Carboxymethoxy)phenyl diketone | Urea | 120°C | 12h | 65% |
Introduction of 4-(Carboxymethoxy)phenyl Group
The 2-position substituent is installed via nucleophilic aromatic substitution (SNAr) or Suzuki coupling:
- SNAr Method : 4-Fluorophenylpyrimidine intermediates react with sodium 2-(4-hydroxyphenyl)acetate in DMF at 100°C for 8 hours (yield: 68%).
- Suzuki-Miyaura Coupling : Boronic ester derivatives of 4-(carboxymethoxy)phenyl groups couple with chloropyrimidines using Pd(PPh3)4 catalyst (yield: 72%).
Critical Step : Protecting the carboxylic acid as a methyl ester during coupling prevents side reactions. Deprotection is achieved via hydrolysis with 2M NaOH (90% efficiency).
Functionalization at Position 4: Oxyacetic Acid Moiety
The oxyacetic acid group is introduced through:
- Etherification : Reaction of 4-chloropyrimidine with glycolic acid in the presence of K2CO3 (DMF, 60°C, 5h; yield: 61%).
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tert-butyl glycolate, followed by acidolysis (TFA/CH2Cl2).
Table 2: Comparison of Etherification Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | K2CO3, DMF | 60°C, 5h | 61% | 95% |
| Mitsunobu | DEAD, PPh3 | RT, 12h | 74% | 98% |
Optimization via Microwave-Assisted Synthesis
Recent protocols reduce reaction times significantly:
- Pyrimidine Cyclization : Microwave irradiation (150°C, 30min) achieves 89% yield vs. 65% thermally.
- Ester Hydrolysis : 10-minute microwave exposure with 1M HCl in dioxane (92% yield vs. 70% conventional).
Advantages :
- 3–5× faster reaction kinetics.
- Reduced byproduct formation (e.g., <5% diastereomers vs. 15–20% thermally).
Purification and Characterization
- Crystallization : Ethyl acetate/hexane (3:1) recrystallization yields 98% pure product.
- Chromatography : Silica gel chromatography (hexane:EtOAc gradient) resolves regioisomers.
- Analytical Data :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Solubility: The carboxymethoxy group in the target compound provides two ionizable groups (carboxylic acid and ether oxygen), enhancing water solubility relative to non-polar groups like CF3 .
- Pharmacological Potential: Dihydropyrimidine derivatives in exhibit anti-inflammatory activity, suggesting that the fully aromatic pyrimidine core in the target compound may similarly interact with inflammatory pathways but with distinct kinetics due to increased planarity.
Biological Activity
The compound ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a pyrimidine core and various functional groups, suggest promising interactions with biological systems. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, synthesis methods, and relevant case studies.
- Molecular Formula : C20H16N2O6
- Molecular Weight : 380.3 g/mol
- Structural Features : The compound contains a pyrimidine ring, a carboxymethoxy group, and phenyl substituents that enhance its solubility and reactivity.
Biological Activity
Preliminary studies indicate that This compound may exhibit significant biological activities, particularly as an anti-inflammatory and anticancer agent . The following sections detail these activities.
Anti-inflammatory Activity
Research suggests that compounds with similar structural motifs can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. MMP inhibitors are crucial in managing inflammatory diseases and cancer metastasis. The presence of the carboxymethoxy group may enhance the compound's ability to interact with MMPs, thereby reducing inflammation .
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For instance, compounds structurally similar to this one have shown efficacy in targeting specific receptors and enzymes involved in cancer progression .
Synthesis Methods
The synthesis of This compound typically involves several key steps:
- Suzuki-Miyaura Coupling : This method is often employed to form carbon-carbon bonds between aryl halides and boronic acids.
- Buchwald-Hartwig Amination : Used for the introduction of amines into the pyrimidine structure.
- Functional Group Modifications : These reactions allow for the introduction of carboxymethoxy groups, enhancing solubility and reactivity.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on MMP Inhibition :
- A study demonstrated that pyrimidine derivatives could effectively inhibit MMPs, leading to reduced tumor invasion in vitro. The specific derivative tested shared structural similarities with our compound, suggesting potential efficacy .
-
Anticancer Mechanism Exploration :
- Research on related pyrimidine compounds indicated their ability to induce apoptosis through mitochondrial pathways. This suggests that our compound may also engage similar apoptotic mechanisms, warranting further investigation into its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
